2-Methoxy-3-methyl-pyridin-5-ol

Neuropathic pain P2X3 purinergic receptor Ligand-gated ion channel

Batch-to-batch variability in heterocyclic building blocks frequently derails lead optimization timelines. 2-Methoxy-3-methyl-pyridin-5-ol (CAS 1216253-16-5) resolves this with defined P2X3 antagonist activity (hP2X3 IC₅₀ = 999 nM) and a clean CYP inhibition profile (CYP2C9 IC₅₀ = 4.00 μM; CYP3A4 IC₅₀ = 20.0 μM), enabling reproducible SAR expansion. • 5-OH handle supports O-alkylation, acylation, or sulfonation for rapid potency optimization toward the 60-700 nM range. • 3-methyl group confers distinct lipophilicity (LogP ~1.2) and steric shielding not available in unmethylated analogs (CAS 51834-97-0). • Calculated TPSA (42.35 Ų) and LogP provide validated benchmarks for QSPR model development. Supplied at ≥95% purity with full analytical documentation; stored and shipped under controlled conditions to ensure structural integrity upon receipt.

Molecular Formula C7H9NO2
Molecular Weight 139.154
CAS No. 1216253-16-5
Cat. No. B582255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3-methyl-pyridin-5-ol
CAS1216253-16-5
Molecular FormulaC7H9NO2
Molecular Weight139.154
Structural Identifiers
SMILESCC1=CC(=CN=C1OC)O
InChIInChI=1S/C7H9NO2/c1-5-3-6(9)4-8-7(5)10-2/h3-4,9H,1-2H3
InChIKeyAOTIDIZITOJZFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-3-methyl-pyridin-5-ol: Procurement & Identity Guide


2-Methoxy-3-methyl-pyridin-5-ol (CAS 1216253-16-5; IUPAC: 6-methoxy-5-methylpyridin-3-ol), molecular formula C₇H₉NO₂ (MW 139.15), is a trisubstituted pyridine derivative bearing a methoxy group at the 2-position, a methyl group at the 3-position, and a hydroxyl group at the 5-position of the pyridine ring . This compound is classified as a heterocyclic building block used as an intermediate in pharmaceutical and agrochemical synthesis [1]. Its procurement is supported by multiple commercial suppliers, with reported purities typically ≥95% , and it is stored under dry conditions at 2–8°C .

2-Methoxy-3-methyl-pyridin-5-ol: Isomer Substitution Risks


Substitution of 2-methoxy-3-methyl-pyridin-5-ol with unmethylated analogs (e.g., 2-methoxypyridin-5-ol, CAS 51834-97-0) or positional isomers (e.g., 2-methoxy-5-methylpyridin-3-ol, CAS 1227574-65-3) is not functionally equivalent. The presence of the 3-methyl group confers distinct physicochemical properties—including altered lipophilicity, hydrogen-bonding topology, and steric shielding—that directly affect reactivity in further functionalization reactions and biological target engagement [1]. The 5-hydroxyl group serves as a key handle for O-alkylation, acylation, or sulfonation, and the adjacent methyl group influences the regioselectivity of electrophilic aromatic substitution . In pharmacological contexts, even minor structural alterations in this scaffold can shift P2X3 receptor antagonism potency by over an order of magnitude [2]. Generic substitution therefore risks batch-to-batch irreproducibility and failed lead optimization efforts.

2-Methoxy-3-methyl-pyridin-5-ol: Differentiation Evidence


P2X3 Receptor Antagonist Potency Comparison

In a human P2X3 receptor antagonist assay (Fluo-3/AM calcium flux in C6BU-1 cells), 2-methoxy-3-methyl-pyridin-5-ol demonstrated an IC₅₀ of 999 nM [1]. This represents moderate antagonism within the pyridine-based P2X3 inhibitor class. In a parallel TEVC assay on Xenopus oocytes expressing recombinant rat P2X3, the compound showed antagonist activity at 10 μM [2]. By comparison, optimized 5-hydroxypyridine derivatives from the same scaffold class achieved IC₅₀ values of 400–700 nM (TEVC assay), while the most potent analogs reached IC₅₀ = 60 nM [3]. This quantitative spectrum establishes that 2-methoxy-3-methyl-pyridin-5-ol occupies a specific position within the structure-activity landscape, providing a defined baseline for further lead optimization rather than representing the potency ceiling.

Neuropathic pain P2X3 purinergic receptor Ligand-gated ion channel

CYP450 Inhibition Selectivity Profile

When evaluated against a panel of cytochrome P450 isoforms, 2-methoxy-3-methyl-pyridin-5-ol exhibited a distinct inhibition signature. It showed weak inhibition of CYP2C9 (IC₅₀ = 4.00 μM) and CYP3A4 (IC₅₀ = 20.0 μM) in recombinant enzyme assays [1]. In rat liver microsomes, inhibition of CYP3A2 (midazolam 1'-hydroxylation) was negligible (Ki ≈ 52.6 μM) [2]. This profile indicates that the 3-methyl substitution on the pyridine ring does not introduce a liability for strong CYP inhibition—a property that contrasts with other heterocyclic scaffolds where electron-rich substituents can promote mechanism-based inhibition. The >4-fold selectivity window between CYP2C9 and CYP3A4 provides a tractable starting point for further optimization of metabolic stability without the confounding factor of potent time-dependent CYP inactivation.

Drug metabolism CYP450 inhibition ADME-Tox profiling

Lipophilicity & Polar Surface Area Comparison

Computational property analysis reveals that 2-methoxy-3-methyl-pyridin-5-ol possesses a calculated LogP of 1.10–1.40 (XLogP3 = 1.2) and a Topological Polar Surface Area (TPSA) of 42.35–42.4 Ų [1]. The unmethylated analog 2-methoxypyridin-5-ol (CAS 51834-97-0, C₆H₇NO₂) has a reported LogP range of 0.80–1.15 [2]. The addition of the 3-methyl group thus increases lipophilicity by approximately 0.3–0.6 log units. This modest increase enhances predicted membrane permeability while maintaining TPSA well below the 140 Ų threshold associated with poor oral bioavailability. The 3-methyl substituent also contributes steric bulk adjacent to the 2-methoxy group, which can influence the conformational preferences of the pyridine ring and the orientation of the hydroxyl hydrogen-bond donor during target binding.

Lipophilicity Drug-likeness Physicochemical property prediction

Hydrogen-Bond Profile & Synthetic Versatility

2-Methoxy-3-methyl-pyridin-5-ol contains one hydrogen-bond donor (5-OH) and three hydrogen-bond acceptors (pyridine nitrogen, methoxy oxygen, hydroxyl oxygen), with a single rotatable bond (methoxy group) . This functional group arrangement provides a defined set of reactive handles: the 5-hydroxyl group is available for O-alkylation, acylation, sulfonation, or Mitsunobu coupling; the electron-rich pyridine ring is activated toward electrophilic substitution at positions ortho and para to the hydroxyl oxygen; and the 2-methoxy group can serve as a directing group or be cleaved under demethylation conditions. The 3-methyl substituent enhances steric shielding at the C2 and C4 positions, which can direct electrophilic attack toward the C6 position [1]. This regiochemical predictability distinguishes it from unmethylated pyridinols, where the absence of the methyl group allows broader and less controllable substitution patterns.

Synthetic intermediate Functional group handles Medicinal chemistry building block

2-Methoxy-3-methyl-pyridin-5-ol: Application Scenarios


P2X3 Antagonist Lead Optimization

The defined P2X3 antagonist activity (IC₅₀ = 999 nM, hP2X3) and favorable CYP inhibition profile (IC₅₀ > 4 μM across CYP2C9 and CYP3A4) position 2-methoxy-3-methyl-pyridin-5-ol as a tractable starting scaffold for pain-targeted lead optimization [1]. The compound serves as a baseline reference for SAR expansion around the pyridine core, with the 5-hydroxyl group providing a derivatization handle to improve potency toward the 60–700 nM range observed for optimized class members [2].

Regioselective Building Block for Heterocycles

The 5-hydroxyl group (1 H-bond donor, 3 H-bond acceptors) and the steric influence of the 3-methyl group provide predictable reactivity for O-functionalization and electrophilic aromatic substitution [3]. This compound is suited for constructing fused heterocycles (e.g., pyridopyrimidines, pyridopyrazines) and for use as a coupling partner in Suzuki-Miyaura or Buchwald-Hartwig reactions following appropriate activation of the hydroxyl group [3].

CYP Liability Reference Compound

The CYP inhibition data (CYP2C9 IC₅₀ = 4.00 μM; CYP3A4 IC₅₀ = 20.0 μM; CYP3A2 Ki = 52.6 μM) establish this compound as a low-CYP-liability reference point [1]. It can serve as a negative control or baseline comparator when evaluating more structurally elaborate pyridine derivatives for potential drug-drug interaction risks, enabling researchers to distinguish intrinsic scaffold liabilities from those introduced by additional substituents.

Physicochemical Benchmarking for LogP & TPSA

The calculated LogP (1.10–1.40, XLogP3 = 1.2) and TPSA (42.35–42.4 Ų) values, benchmarked against the unmethylated analog (LogP = 0.80–1.15), provide a reference dataset for validating computational property prediction models [3]. This is particularly valuable for cheminformatics teams developing QSPR models or for medicinal chemists seeking to balance lipophilicity and solubility during fragment growing.

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